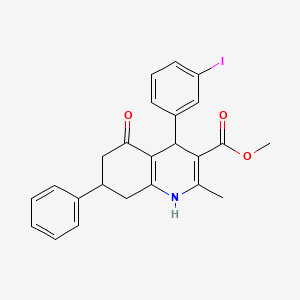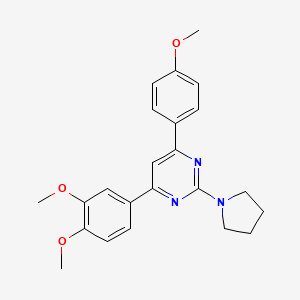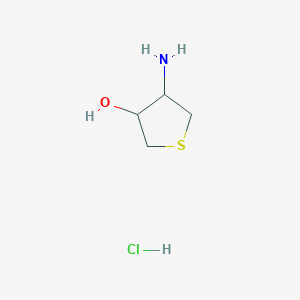
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CBDP) is a compound that belongs to the class of benzodioxinones. It has been found to exhibit various pharmacological properties, including anti-inflammatory, anticonvulsant, and analgesic effects. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood. However, studies have shown that it may act through the modulation of the endocannabinoid system. N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to bind to CB1 and CB2 receptors, which are part of the endocannabinoid system. It has also been found to inhibit the activity of fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids.
Biochemical and Physiological Effects
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been found to reduce seizures and improve cognitive function. In addition, N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to have neuroprotective effects and to improve the survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various pharmacological properties. However, there are also limitations to using N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments. One limitation is that the compound has not been studied extensively in humans, so its safety and efficacy in humans are not fully understood. In addition, N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One direction is to further study its mechanism of action and how it modulates the endocannabinoid system. Another direction is to study its potential use in the treatment of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to determine the safety and efficacy of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in humans.
Méthodes De Synthèse
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been synthesized using various methods, including the reaction of 1,4-benzoquinone with cyclopentylamine and the reaction of 1,4-benzoquinone with cyclopentylamine followed by reduction with sodium borohydride. The yield of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide using these methods has been reported to be around 50-60%.
Applications De Recherche Scientifique
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied extensively for its pharmacological properties. It has been found to exhibit anti-inflammatory, anticonvulsant, and analgesic effects. N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been found to have neuroprotective effects and to improve cognitive function. In addition, N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-10-5-1-2-6-10)13-9-17-11-7-3-4-8-12(11)18-13/h3-4,7-8,10,13H,1-2,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHPKFGCVVUPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6195562 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4986986.png)
![N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4986990.png)
![ethyl {[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetate](/img/structure/B4987002.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)




![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4987064.png)

![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)